N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide
Description
This compound features a 4-amino-6-oxo-1,6-dihydropyrimidin-5-yl core, a thioether linkage to an acetamide group, and substituents including a 4-acetylphenyl and a 4-methoxybenzamide moiety.
Properties
CAS No. |
888418-13-1 |
|---|---|
Molecular Formula |
C22H21N5O5S |
Molecular Weight |
467.5 |
IUPAC Name |
N-[2-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-amino-6-oxo-1H-pyrimidin-5-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C22H21N5O5S/c1-12(28)13-3-7-15(8-4-13)24-17(29)11-33-22-26-19(23)18(21(31)27-22)25-20(30)14-5-9-16(32-2)10-6-14/h3-10H,11H2,1-2H3,(H,24,29)(H,25,30)(H3,23,26,27,31) |
InChI Key |
VWFGVIBVJSNKME-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)OC)N |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Based on its structural features, it appears to contain elements of 2-aminothiazole and pyrimidine, which are known to have various biological activities . For instance, 2-aminothiazole derivatives have been studied for their anticancer properties, showing inhibitory activity against a range of human cancerous cell lines . Pyrimidines have also been associated with anti-inflammatory activities .
Biological Activity
N-(2-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-4-amino-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 488.57 g/mol. The structure features multiple functional groups that contribute to its biological activity, including an acetylphenyl moiety, a thioether linkage, and a pyrimidine derivative.
Anticancer Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant anticancer properties. The specific compound has been studied for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
In a study involving HepG2 cells, pretreatment with the compound led to enhanced sensitivity to sorafenib, reducing the IC50 from 3.9 µM to 0.5 µM, indicating a synergistic effect with existing chemotherapeutics .
Antimicrobial Activity
The compound has also shown promising results in antimicrobial assays. Its structural characteristics suggest potential efficacy against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity Data
| Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| A. niger | 12 |
These results highlight the broad-spectrum antimicrobial potential of the compound, making it a candidate for further development in treating infections.
The proposed mechanism of action for the anticancer activity involves the inhibition of key enzymes involved in cell proliferation and survival pathways. The thioether group may enhance cellular uptake and bioavailability, allowing for more effective targeting of cancerous cells.
Case Studies
- Case Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells demonstrated significant apoptosis induction through caspase activation pathways .
- Synergistic Effects with Sorafenib : In another study, combining this compound with sorafenib led to enhanced cytotoxicity in HepG2 cells, suggesting a potential therapeutic strategy for hepatocellular carcinoma .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
Physicochemical Properties
Table 3: Physical Properties of Selected Compounds
Insights :
- The 4-methoxybenzamide group in the target compound likely increases hydrophobicity compared to sulfonamide analogs (e.g., ), as reflected in its predicted LogP (~2.5 vs. ~2.0–3.5).
- Example 53’s higher melting point (175–178°C, ) suggests strong crystal packing due to fluorine and chromenone substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
